molecular formula C18H25N3O4S B14802112 N-[cyclohexyl(4-hydroxybutyl)carbamothioyl]-3-nitrobenzamide

N-[cyclohexyl(4-hydroxybutyl)carbamothioyl]-3-nitrobenzamide

Cat. No.: B14802112
M. Wt: 379.5 g/mol
InChI Key: DJQFZZVYEBAQFE-UHFFFAOYSA-N
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Description

N-[cyclohexyl(4-hydroxybutyl)carbamothioyl]-3-nitrobenzamide is a complex organic compound with potential applications in various scientific fields. This compound features a cyclohexyl group, a hydroxybutyl chain, a carbamothioyl linkage, and a nitrobenzamide moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[cyclohexyl(4-hydroxybutyl)carbamothioyl]-3-nitrobenzamide typically involves multiple steps, starting with the preparation of the cyclohexyl(4-hydroxybutyl)amine. This intermediate is then reacted with carbon disulfide to form the corresponding carbamothioyl derivative. Finally, the nitrobenzamide moiety is introduced through a coupling reaction with 3-nitrobenzoyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-[cyclohexyl(4-hydroxybutyl)carbamothioyl]-3-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxybutyl chain can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The nitro group can be reduced to an amine, altering the compound’s properties.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with tin(II) chloride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

N-[cyclohexyl(4-hydroxybutyl)carbamothioyl]-3-nitrobenzamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[cyclohexyl(4-hydroxybutyl)carbamothioyl]-3-nitrobenzamide involves its interaction with specific molecular targets. The nitrobenzamide moiety can interact with enzymes or receptors, modulating their activity. The carbamothioyl linkage may also play a role in binding to metal ions or other biomolecules, influencing the compound’s overall effect.

Comparison with Similar Compounds

Similar Compounds

  • N-[cyclohexyl(4-hydroxybutyl)carbamothioyl]-3-aminobenzamide
  • N-[cyclohexyl(4-hydroxybutyl)carbamothioyl]-4-nitrobenzamide
  • N-[cyclohexyl(4-hydroxybutyl)carbamothioyl]-2-nitrobenzamide

Uniqueness

N-[cyclohexyl(4-hydroxybutyl)carbamothioyl]-3-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the nitro group at the 3-position of the benzamide ring differentiates it from other similar compounds, potentially leading to unique interactions and applications.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C18H25N3O4S

Molecular Weight

379.5 g/mol

IUPAC Name

N-[cyclohexyl(4-hydroxybutyl)carbamothioyl]-3-nitrobenzamide

InChI

InChI=1S/C18H25N3O4S/c22-12-5-4-11-20(15-8-2-1-3-9-15)18(26)19-17(23)14-7-6-10-16(13-14)21(24)25/h6-7,10,13,15,22H,1-5,8-9,11-12H2,(H,19,23,26)

InChI Key

DJQFZZVYEBAQFE-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N(CCCCO)C(=S)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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